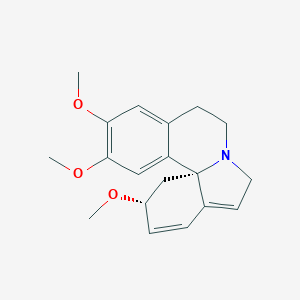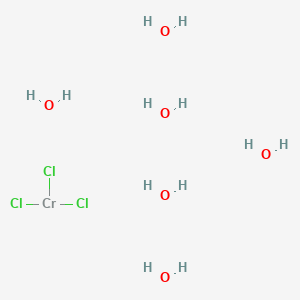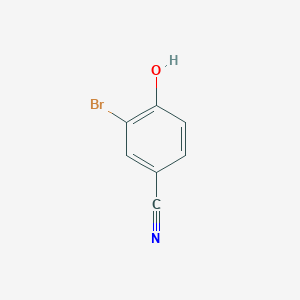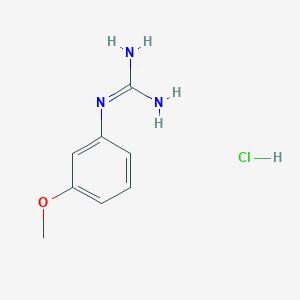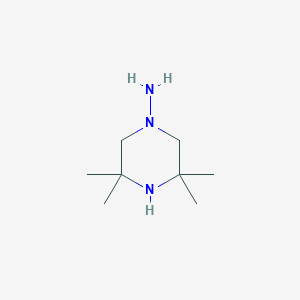
3,3,5,5-Tetramethylpiperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethylpiperazin-1-amine, also known as TMPA, is a synthetic compound that is widely used in scientific research. It is a member of the piperazine family of organic compounds and is commonly used as a reagent in organic synthesis. TMPA has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3,3,5,5-Tetramethylpiperazin-1-amine is not fully understood, but it is believed to act as a proton sponge, which can buffer the pH of the reaction environment. It can also act as a chelating agent, which can coordinate with metal ions and enhance their reactivity. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can form hydrogen bonds with other molecules, which can stabilize the reaction intermediates and transition states.
Effets Biochimiques Et Physiologiques
3,3,5,5-Tetramethylpiperazin-1-amine has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and phosphatases. It can also modulate the activity of ion channels and transporters, including the glutamate transporter and the GABA transporter. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can act as a free radical scavenger, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,5,5-Tetramethylpiperazin-1-amine has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents. However, 3,3,5,5-Tetramethylpiperazin-1-amine has some limitations as well. It can be toxic at high concentrations, and its effects on living organisms are not well understood. In addition, its solubility in water is limited, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the study of 3,3,5,5-Tetramethylpiperazin-1-amine. One area of research is the development of new synthetic methods for the production of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives. Another area of research is the study of the biological activity of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives, including their effects on ion channels and transporters. Finally, the development of new applications for 3,3,5,5-Tetramethylpiperazin-1-amine, such as in the synthesis of new bioactive compounds or as a probe for the study of biological systems, is an area of active research.
Méthodes De Synthèse
3,3,5,5-Tetramethylpiperazin-1-amine is synthesized by reacting tetramethylpiperazine with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the amine product. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3,3,5,5-Tetramethylpiperazin-1-amine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used as a catalyst or a protecting group. It is also used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction. In medicinal chemistry, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a building block for the synthesis of various bioactive compounds, including antiviral and anticancer agents. In pharmacology, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a probe for the study of ion channels and transporters.
Propriétés
Numéro CAS |
114881-10-6 |
|---|---|
Nom du produit |
3,3,5,5-Tetramethylpiperazin-1-amine |
Formule moléculaire |
C8H19N3 |
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
3,3,5,5-tetramethylpiperazin-1-amine |
InChI |
InChI=1S/C8H19N3/c1-7(2)5-11(9)6-8(3,4)10-7/h10H,5-6,9H2,1-4H3 |
Clé InChI |
LHQQSLOFHQRVCW-UHFFFAOYSA-N |
SMILES |
CC1(CN(CC(N1)(C)C)N)C |
SMILES canonique |
CC1(CN(CC(N1)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



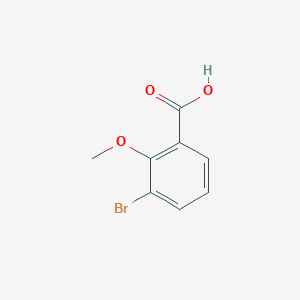
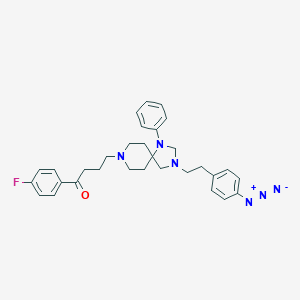
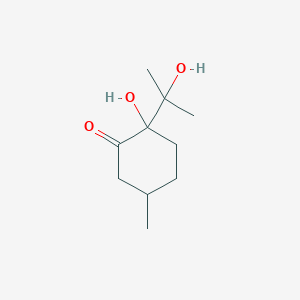

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
